5-HT2C Receptor Agonist Potency and Selectivity vs. 5-HT2B
When incorporated into a specific chemical series (a tetrahydrobenzo[d]azepine sulfonamide), the 3-(3-chlorophenoxy)azetidine moiety confers potent agonist activity at the human 5-HT2C receptor. Importantly, this activity is highly selective, with a dramatic difference in potency observed against the closely related 5-HT2B receptor subtype. [1]
| Evidence Dimension | Potency (EC50) at 5-HT2C vs. 5-HT2B receptors |
|---|---|
| Target Compound Data | EC50 = 12 nM at 5-HT2C; EC50 > 9,940 nM at 5-HT2B |
| Comparator Or Baseline | 5-HT2B receptor activity in the same assay system |
| Quantified Difference | >828-fold selectivity for 5-HT2C over 5-HT2B |
| Conditions | Human recombinant receptors expressed in CHOK1 cells; Agonist activity assessed by calcium mobilization in a FLIPR assay |
Why This Matters
This selectivity profile is critical for research programs targeting the 5-HT2C receptor for therapeutic indications like obesity or neuropsychiatric disorders, where 5-HT2B agonism is associated with cardiotoxicity (valvulopathy) and must be avoided.
- [1] BindingDB. (n.d.). BDBM50257569: 7-(3-(3-chlorophenoxy)azetidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine [Database entry]. View Source
